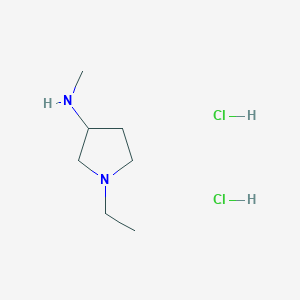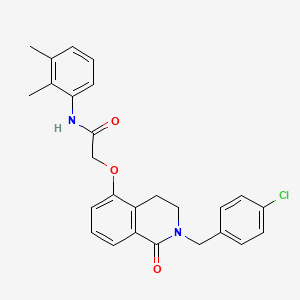
1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C7H16N2.2ClH/c1-3-9-5-4-7 (6-9)8-2;;/h7-8H,3-6H2,1-2H3;2*1H . This indicates that the molecule consists of a pyrrolidine ring with an ethyl group and a methylamine group attached. The dihydrochloride refers to the presence of two chloride ions for charge balance. Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.14 . It is an oil at room temperature .Aplicaciones Científicas De Investigación
Antibacterial Agents
1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride and its analogs have been investigated for their antibacterial properties. A study by Egawa et al. (1984) focused on the synthesis and antibacterial activity of several compounds, including 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. These compounds demonstrated significant antibacterial activity, suggesting potential applications in developing new antibacterial agents. The research emphasized the importance of the N-1 substituent and the cyclic amino group at C-7 for enhanced activity (Egawa et al., 1984).
Nucleophilic Reactivities
Another aspect of scientific research involving this compound is its contribution to understanding nucleophilic reactivities. Ammer et al. (2010) studied the kinetics of reactions involving tertiary amines, including N-methylpyrrolidine, with benzhydrylium ions. The research provided insights into the nucleophilicity scales of these amines, contributing to the broader field of organic chemistry by offering a better understanding of amine reactivities (Ammer et al., 2010).
Radical Addition Reactions
The compound has also been used in studies focusing on radical addition reactions. Bárta et al. (1994) explored the radical addition of 1-methylpyrrolidine and other tertiary amines to chlorotrifluoroethylene, leading to various adducts. This research is crucial for developing synthetic methodologies in organic chemistry, especially for compounds containing fluorine, which are of significant interest in pharmaceutical and agrochemical industries (Bárta et al., 1994).
Amide Formation Mechanism
In the field of bioconjugation, understanding the mechanism of amide formation is crucial. Nakajima and Ikada (1995) used 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride, a compound related to this compound, to study amide formation between carboxylic acids and amines in aqueous media. Their findings provide valuable insights for bioconjugation strategies in drug development and biomaterials science (Nakajima & Ikada, 1995).
Antioxidant Activity and Anticonvulsants
Recent research has explored the antioxidant activity of derivatives of ethosuximide and pufemide, anticonvulsant drugs. Hakobyan et al. (2020) synthesized N-aminomethyl derivatives of these compounds, investigating their antioxidant activity and effects on blood coagulation. This study opens new avenues for the development of anticonvulsant drugs with added therapeutic benefits (Hakobyan et al., 2020).
Mecanismo De Acción
The mechanism of action for this compound is not specified in the search results. The mechanism of action would depend on the specific application of the compound, which could vary widely given its potential use in diverse fields like drug development, catalysis, and materials synthesis.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
1-ethyl-N-methylpyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-7(6-9)8-2;;/h7-8H,3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOFOBCJQGOESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)NC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide](/img/structure/B2867591.png)

![2-Cyclopentylsulfanyl-1-[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2867593.png)

![5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2867600.png)
![N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2867602.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide](/img/structure/B2867603.png)
![2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride](/img/structure/B2867604.png)
![2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2867606.png)
![N-{2,4-dimethyl-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B2867607.png)

![5,6-dimethyl-3-phenyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2867611.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2867614.png)